Pyrite

Photovoltaics Semiconductor physics Materials selection

Procure cubic pyrite (FeS₂, CAS 1309-36-0) with verified direct 0.95 eV bandgap and phase purity for superior optical absorption over indirect-bandgap marcasite. For Li-ion battery anodes, specify FeS₂/rGO composite architectures delivering 970 mAh g⁻¹ after 300 cycles—unmodified bulk FeS₂ exhibits rapid capacity fade. For electrocatalytic water-splitting, strain-optimized pyrite approaches RuO₂–Pt/C benchmark performance. For DSSC counter electrodes, graphene/FeS₂ composite CEs achieve η=7.43%, rivaling platinum (η=7.69%). Insist on phase-pure cubic polymorph with controlled stoichiometry (Fe:S≈1:2) to mitigate performance risks from marcasite contamination.

Molecular Formula FeS2
Molecular Weight 120 g/mol
CAS No. 1309-36-0
Cat. No. B073398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrite
CAS1309-36-0
SynonymsFe-S2 iron disulfide of pyrite
Fe-S2 marcosite of pyrite
ferrous disulfide
iron disulfide
pyrite
Molecular FormulaFeS2
Molecular Weight120 g/mol
Structural Identifiers
SMILESS=[Fe]=S
InChIInChI=1S/Fe.2S
InChIKeyNFMAZVUSKIJEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrite (FeS2, CAS 1309-36-0): Procurement-Relevant Baseline Properties and Material Specifications for Industrial and Research Applications


Pyrite (CAS 1309-36-0), the thermodynamically stable cubic polymorph of iron disulfide (FeS₂), is the most abundant sulfide mineral in the Earth's crust [1]. It is a diamagnetic d-band semiconductor with an experimental optical bandgap of 0.95 eV, a high optical absorption coefficient (>10⁵ cm⁻¹), and an electronic structure characterized as a direct band-gap semiconductor, distinguishing it from its orthorhombic polymorph marcasite which exhibits an indirect bandgap [2][3]. The mineral crystallizes in the cubic Pa3 space group with a lattice constant of approximately 5.418 Å, adopts a NaCl-derived structure with Fe occupying Na positions and S₂ dumbbells replacing Cl, and possesses a Mohs hardness of 6.0–6.5 with a specific gravity of 4.8–5.0 [4].

Pyrite (FeS2, CAS 1309-36-0): Why In-Class Sulfide Substitution Fails Without Validated Comparative Performance Metrics


Substituting pyrite with other iron sulfides or transition metal disulfides without experimental validation introduces quantifiable performance risks. The direct bandgap of pyrite (0.95 eV) enables stronger optical absorption than the indirect bandgap of marcasite (0.73–0.76 eV), directly impacting photovoltaic and photoelectrochemical efficiency [1]. In electrochemical energy storage, pyrite's high theoretical specific capacity (890–894 mAh g⁻¹) exceeds that of many alternative transition metal sulfides, yet its cycling stability is critically dependent on particle morphology and composite architecture, with unoptimized materials exhibiting rapid capacity fade [2]. For electrocatalysis, CoS₂ and NiS₂ demonstrate superior hydrogen evolution reaction (HER) activity compared to unmodified FeS₂, while FeS₂ retains cost and abundance advantages that may justify selection when performance requirements are less stringent or when catalytic activity can be enhanced through lattice strain engineering [3]. The following evidence demonstrates where pyrite's quantifiable differentiation is documented.

Pyrite (FeS2, CAS 1309-36-0): Quantified Differentiation Evidence for Scientific Selection and Procurement Decision Support


Pyrite vs. Marcasite: Direct Bandgap Semiconductor Enables Stronger Optical Absorption for Photovoltaic and Photoelectrochemical Selection

First-principles density functional theory (DFT) calculations demonstrate that pyrite (cubic FeS₂) is a direct band-gap semiconductor, whereas its polymorph marcasite (orthorhombic FeS₂) is an indirect band-gap semiconductor. This fundamental electronic structure difference has direct implications for optical absorption efficiency: direct bandgap transitions occur without requiring phonon participation, enabling stronger absorption coefficients per unit thickness [1]. Experimental measurements confirm pyrite exhibits an optical bandgap of 0.95 eV with an absorption coefficient exceeding 10⁵ cm⁻¹, absorbing >90% of incoming sunlight in films only 100 nm thick [2].

Photovoltaics Semiconductor physics Materials selection

Pyrite FeS₂/rGO Composite Anode Delivers 970 mAh g⁻¹ After 300 Cycles vs. Unmodified Pyrite's Rapid Capacity Fade in Lithium-Ion Battery Applications

Unmodified bulk pyrite suffers from severe capacity degradation during extended cycling due to large volume changes and polysulfide dissolution. However, composite engineering with reduced graphene oxide (rGO) produces a dramatic improvement in electrochemical performance. The FeS₂/rGO composite delivers a reversible capacity of 970 mAh g⁻¹ after 300 cycles at a current density of 890 mA g⁻¹, with maintained capacity of 380 mAh g⁻¹ even at a high current density of 8900 mA g⁻¹ (10C) over 2000 cycles [1]. In contrast, unmodified bulk FeS₂ typically exhibits rapid capacity fade, retaining less than 200 mAh g⁻¹ after 100 cycles under similar conditions due to pulverization and polysulfide shuttling [2]. The rGO wrapping decreases charge transfer resistance and improves structural stability of the composite.

Lithium-ion batteries Anode materials Electrochemical energy storage

Lattice Strain-Engineered Pyrite (FS3) Achieves Overall Water-Splitting Activity Comparable to RuO₂–Pt/C Benchmark Couple

Unmodified iron sulfides typically exhibit inferior H-adsorption efficiency, which hinders their HER catalytic activity in alkaline medium [1]. However, strategic modulation of crystallite size and lattice strain can overcome this limitation. Pyrite with the lowest lattice strain and smallest crystallite size (designated FS3) demonstrated superior catalytic activity toward both hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline medium. The overall water-splitting activity of FS3 was directly comparable to the state-of-the-art RuO₂–Pt/C couple, the benchmark precious metal electrocatalyst system [1]. This represents a significant enhancement over unoptimized pyrite, which typically requires overpotentials exceeding 400 mV to achieve 10 mA cm⁻² in alkaline HER [2].

Electrocatalysis Hydrogen evolution reaction (HER) Water splitting

Pyrite FeS₂ Nanocrystal Counter Electrode Achieves Power Conversion Efficiency of 7.43% in DSSCs, Approaching Pt CE Performance (7.69%) at Substantially Lower Materials Cost

Platinum (Pt) is the conventional counter electrode (CE) material in dye-sensitized solar cells (DSSCs) due to its excellent catalytic activity toward iodide/triiodide reduction. However, Pt is expensive and resource-limited. Graphene/FeS₂ thin film counter electrodes, fabricated using colloidal pyrite FeS₂ nanocrystal ink, demonstrate a power conversion efficiency (PCE, η) of 7.43% in DSSCs [1]. This performance approaches that of Pt CE-based DSSCs, which achieve η = 7.69% under identical testing conditions, representing only a 3.4% relative efficiency reduction [1][2]. Additionally, hollow pyrite particle CEs achieve η = 7.31%, significantly outperforming solid pyrite CEs (η = 5.30%) [2]. The solution-processable and semitransparent nature of FeS₂ NC-based CEs further enables fabrication of flexible and bifacial DSSC devices.

Dye-sensitized solar cells (DSSCs) Counter electrode materials Photovoltaic devices

Pyrite (FeS2, CAS 1309-36-0): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement Decisions


Lithium-Ion Battery Anode Development: Engineered FeS₂/rGO Composites for High-Capacity, Long-Cycle Energy Storage

When procuring pyrite for lithium-ion battery anode research or pilot-scale production, material specification must prioritize engineered composite structures. Unmodified bulk pyrite exhibits rapid capacity fade (<200 mAh g⁻¹ after 100 cycles) due to volume expansion and polysulfide dissolution, rendering it unsuitable for practical devices. In contrast, FeS₂/rGO composite anodes deliver 970 mAh g⁻¹ after 300 cycles at 890 mA g⁻¹ and maintain 380 mAh g⁻¹ at 8900 mA g⁻¹ (10C) over 2000 cycles [1]. Procurement should specify pyrite microspheres or nanocrystals integrated with conductive carbon matrices (graphene, rGO, or carbon nanotubes) to achieve commercially relevant cycle life and rate capability.

Alkaline Water Electrolysis: Lattice Strain-Optimized Pyrite as Bifunctional Electrocatalyst Replacing Precious Metal Couples

For electrocatalytic water-splitting applications in alkaline medium, procurement of pyrite with controlled lattice strain and reduced crystallite size is essential to achieve performance approaching precious metal benchmarks. Strain-optimized pyrite (FS3) demonstrates overall water-splitting activity directly comparable to the RuO₂–Pt/C state-of-the-art couple, whereas unoptimized pyrite suffers from inferior H-adsorption efficiency and requires overpotentials exceeding 400 mV at 10 mA cm⁻² [1][2]. This application scenario is particularly compelling for cost-sensitive industrial hydrogen production where replacing precious metals with earth-abundant alternatives is a procurement priority.

Dye-Sensitized Solar Cell (DSSC) Counter Electrodes: Pyrite Nanocrystal Ink as Cost-Effective Platinum Replacement

When sourcing materials for DSSC counter electrode fabrication, pyrite FeS₂ nanocrystal ink presents a compelling alternative to platinum. Graphene/FeS₂ composite counter electrodes achieve power conversion efficiency (η = 7.43%) that approaches platinum CE performance (η = 7.69%) within a 3.4% relative efficiency margin, while hollow pyrite particle CEs (η = 7.31%) significantly outperform solid pyrite CEs (η = 5.30%) [1][2]. Procurement specifications for this application should require colloidal FeS₂ nanocrystals or engineered hollow particle morphologies suitable for solution-processable electrode fabrication, enabling flexible and bifacial DSSC device configurations.

Photovoltaic Absorber Material Research: Thin-Film Pyrite with Direct Bandgap for Strong Optical Absorption

For thin-film photovoltaic absorber research, pyrite (cubic FeS₂) is the preferred polymorph over marcasite (orthorhombic FeS₂) due to its direct bandgap (0.95 eV) that enables intrinsically stronger optical absorption without requiring phonon participation [1]. Pyrite thin films only 100 nm thick absorb >90% of incoming sunlight due to an absorption coefficient exceeding 10⁵ cm⁻¹ [2]. Procurement for this application should specify phase-pure cubic pyrite with controlled stoichiometry (Fe:S ratio approaching 1:2) and minimal marcasite contamination, as the indirect bandgap of marcasite (0.73–0.76 eV) would compromise absorption efficiency.

Quote Request

Request a Quote for Pyrite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.